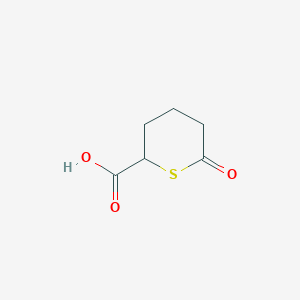
6-Oxothiane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxothiane-2-carboxylic acid is an organic compound characterized by a thiane ring with a carboxylic acid functional group and a ketone group. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Oxothiane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Thiane Derivatives: One common method involves the oxidation of thiane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Thiane Esters: Another approach is the hydrolysis of thiane esters in the presence of a strong acid or base, leading to the formation of the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiane-2-carboxylic acid.
Substitution Products: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
6-Oxothiane-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Oxothiane-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
6-Oxothiane-2-carboxylic acid can be compared with other similar compounds, such as:
Thiane-2-carboxylic acid: Lacks the ketone group, which may result in different reactivity and applications.
Thiane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different chemical properties and uses.
Uniqueness: The presence of both a carboxylic acid and a ketone group in this compound makes it a versatile compound with unique reactivity, allowing it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
222046-95-9 |
|---|---|
Formule moléculaire |
C6H8O3S |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
6-oxothiane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c7-5-3-1-2-4(10-5)6(8)9/h4H,1-3H2,(H,8,9) |
Clé InChI |
WGVAGWNCBZDYQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
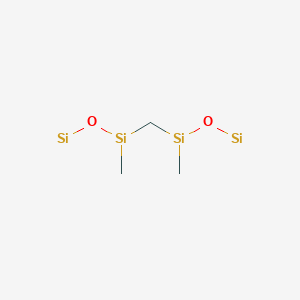
![1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-](/img/structure/B14248344.png)


![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
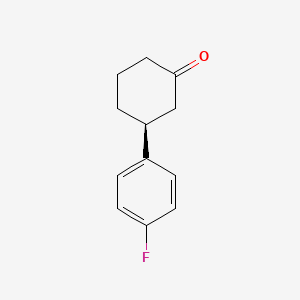
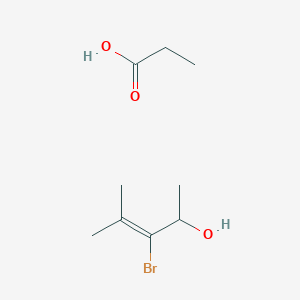
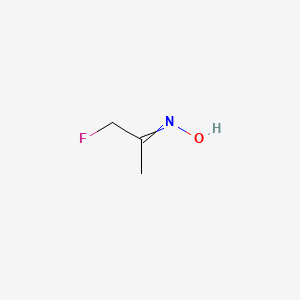
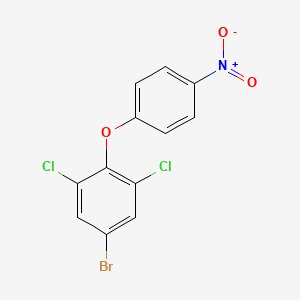
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
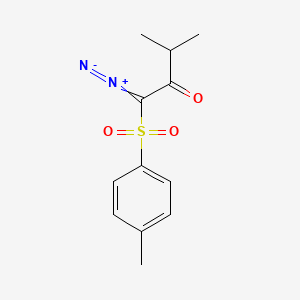
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
